molecular formula C6H13NO2 B13619460 4-Amino-2-Methylpentansaure

4-Amino-2-Methylpentansaure

Cat. No.: B13619460
M. Wt: 131.17 g/mol
InChI Key: LQVGFAZAFLLLQE-UHFFFAOYSA-N
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Description

4-Amino-2-Methylpentansaure is a chemical compound of interest in scientific research. It is related to the aliphatic amine 1,3-Dimethylbutylamine (DMBA), also known as 4-Amino-2-methylpentane . Researchers should note that the safety profile and full pharmacological effects of this compound and its analogues are not established, as no human safety studies have been conducted . The structural analogue DMBA has been identified in dietary supplements, and the U.S. Food and Drug Administration (FDA) considers it an unapproved ingredient, stating that dietary supplements containing it are adulterated . This product is intended for research and analysis purposes only in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(6(8)9)3-5(2)7/h4-5H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVGFAZAFLLLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 4-Amino-2-Methylpentansäure Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials.

The primary disconnections for 4-Amino-2-Methylpentansäure involve the carbon-nitrogen (C-N) bond of the amino group and the carbon-carbon (C-C) bonds that form the pentanoic acid backbone. The most logical disconnections are at the C4-N bond and the C2-C3 or C3-C4 bonds.

C4-N Disconnection: This leads to a keto-acid or a related precursor, where the amino group can be introduced via reductive amination.

C2-C3 Disconnection: This suggests a strategy involving the coupling of a three-carbon fragment containing the amino group with a two-carbon fragment that will form the carboxylic acid moiety.

C3-C4 Disconnection: This approach would involve the joining of a four-carbon fragment containing the carboxylic acid with a one-carbon unit that will bear the amino group.

Based on the identified disconnections, several precursor molecules can be considered. A common strategy involves starting from a chiral pool of molecules or employing asymmetric synthesis to establish the desired stereocenters.

Precursor TypeSpecific ExampleCorresponding Disconnection
Keto-acid4-Oxo-2-methylpentanoic acidC4-N
Chiral Amine(S)-3-Amino-4-methylpentanolC2-C3
Unsaturated EsterMethyl 2-methylpent-4-enoateC4-N (after functionalization)

For instance, a retrosynthetic pathway starting from a C4-N disconnection would envision 4-oxo-2-methylpentanoic acid as a key intermediate. This precursor can then be subjected to stereoselective reductive amination to install the amino group with the desired stereochemistry.

Chemo- and Regioselective Synthetic Approaches

The synthesis of 4-Amino-2-Methylpentansäure requires precise control over the placement and transformation of functional groups.

Modification of the alkane backbone often involves the use of functional group interconversions to set the stage for the introduction of the key amino and carboxyl groups. For example, a synthetic route could commence with a Michael addition of an organocuprate to an α,β-unsaturated ester, thereby establishing the carbon skeleton. Subsequent functional group manipulations, such as the reduction of an ester or the oxidation of an alcohol, can be employed to achieve the desired substitution pattern.

The introduction of the amino and carboxylic acid groups must be carefully orchestrated to ensure the correct regiochemistry.

Amino Group Installation: A primary method for introducing the amino group at the C4 position is through the reductive amination of a corresponding ketone. The choice of amine source (e.g., ammonia (B1221849) or a protected amine equivalent) and reducing agent (e.g., sodium cyanoborohydride) is crucial for achieving high yields and selectivity.

Carboxylic Acid Installation: The carboxylic acid functionality can be introduced at various stages of the synthesis. It can be present in the starting material, for example, as an ester that is hydrolyzed in the final step. Alternatively, it can be generated from a precursor functional group, such as the oxidation of a primary alcohol or the hydrolysis of a nitrile.

Stereoselective and Enantioselective Synthesis of 4-Amino-2-Methylpentansäure

Controlling the stereochemistry at the C2 and C4 positions is a critical aspect of synthesizing specific isomers of 4-Amino-2-Methylpentansäure. This is often accomplished through the use of chiral auxiliaries, chiral catalysts, or by starting from enantiomerically pure building blocks.

An example of a stereoselective approach can be seen in the synthesis of intermediates for the drug Sacubitril, which shares a similar structural motif. chemicalbook.comchemdad.com In these syntheses, asymmetric hydrogenation is a key step to establish the desired stereocenters. For instance, a chiral ruthenium catalyst, such as one derived from (R,R)-Me-Duphos, can be used to reduce a carbon-carbon double bond with high enantioselectivity. chemdad.com This type of methodology can be adapted for the synthesis of 4-Amino-2-Methylpentansäure by designing a precursor with a strategically placed double bond that, upon asymmetric hydrogenation, yields the desired stereoisomer.

Another strategy involves the use of chiral pool starting materials, such as amino acids or carbohydrates, which possess pre-existing stereocenters that can be elaborated to form the target molecule.

StrategyDescriptionExample Reagent/Catalyst
Asymmetric HydrogenationReduction of a prochiral alkene using a chiral catalyst to create one or more stereocenters.[Ru(diiodo(p-cymene))]2 / (R,R)-Me-Duphos chemdad.com
Chiral AuxiliaryA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Evans oxazolidinones
Chiral Pool SynthesisUtilization of readily available, enantiomerically pure natural products as starting materials.L-leucine or D-leucine

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. ankara.edu.tr Common contributors to the chiral pool include amino acids, sugars, and terpenes. ankara.edu.tr For the synthesis of 4-Amino-2-methylpentanoic acid, proteinogenic amino acids with similar carbon skeletons, such as L-leucine or L-valine, represent logical starting points.

The general strategy involves modifying the starting amino acid while retaining its inherent chirality. This can include chain extension, functional group interconversion, and modification of the side chain. For instance, a synthesis starting from L-leucine ((2S)-2-amino-4-methylpentanoic acid) would aim to introduce a methyl group at the 2-position with a specific stereochemistry, which is a non-trivial transformation. While this approach is conceptually straightforward, securing the desired stereochemistry at the new C2 center without racemization of the existing C4 center presents a significant challenge. Published literature does not prominently feature a detailed chiral pool-based synthesis for 4-Amino-2-methylpentanoic acid, suggesting that other asymmetric methods are often more efficient.

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst directs the formation of a specific enantiomer or diastereomer from a prochiral substrate. umontreal.ca This approach avoids the use of stoichiometric chiral auxiliaries and is highly atom-economical. Key asymmetric catalytic methods applicable to the synthesis of 4-Amino-2-methylpentanoic acid and its derivatives include asymmetric hydrogenation and asymmetric amination.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. mdpi.com This allows for high catalyst activity and selectivity under mild reaction conditions.

A notable example is the asymmetric hydrogenation of an unsaturated precursor to a derivative of 4-Amino-2-methylpentanoic acid, which is a key intermediate in the synthesis of the neprilysin inhibitor Sacubitril. The synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid involves the hydrogenation of an α,β-unsaturated carboxylic acid. This reaction is catalyzed by a chiral ruthenium complex, specifically one prepared from diiodo(p-cymene)ruthenium(II) dimer and the chiral diphosphine ligand (R,R)-Me-Duphos.

This homogeneous catalytic system demonstrates high efficiency and stereoselectivity. The reaction proceeds under hydrogen pressure at elevated temperatures, achieving high conversion rates and yields. The catalyst's chiral ligand is crucial for controlling the stereochemistry of the two adjacent chiral centers formed during the hydrogenation.

Table 1: Homogeneous Asymmetric Hydrogenation for a 4-Amino-2-methylpentanoic Acid Derivative

Parameter Value Reference
Substrate (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid
Catalyst [Ru]-complex with (R,R)-Me-Duphos ligand
Solvent Methanol (B129727) / Toluene
Temperature 55°C
Pressure 0.4-0.5 MPa (Hydrogen)
Conversion >99%
Product Yield 96.1%

| Product | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | |

This interactive table summarizes the conditions and results for the asymmetric hydrogenation discussed.

Another key homogeneous method is asymmetric reductive amination (ARA), which converts a ketone directly into a chiral amine. nih.govliv.ac.uk For 4-Amino-2-methylpentanoic acid, this would involve the reductive amination of a 4-keto precursor, such as 2-methyl-4-oxopentanoic acid. Chiral catalysts based on iridium, rhodium, or ruthenium, combined with chiral phosphine (B1218219) ligands, are often employed for this transformation using hydrogen gas as the reductant. rsc.org

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. umontreal.ca A primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. umontreal.ca

While classic heterogeneous hydrogenation using catalysts like palladium on charcoal (Pd/C) is common, it often lacks stereoselectivity when creating new chiral centers from prochiral olefins. For instance, hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester over Pd/C yields the corresponding saturated compound as an 80:20 mixture of diastereomers, highlighting the challenge of achieving high selectivity with standard heterogeneous catalysts.

Modern approaches in heterogeneous asymmetric catalysis involve anchoring chiral homogeneous catalysts onto solid supports, such as polymers, silica, or carbon nanotubes. mdpi.com This combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. While a powerful strategy, specific applications of heterogeneous asymmetric catalysis for the synthesis of 4-Amino-2-methylpentanoic acid are not widely reported in the literature, with homogeneous systems being more commonly described for high-stakes stereoselective transformations of this type.

Diastereoselective Synthetic Routes

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control their relative configuration. The aforementioned asymmetric hydrogenation to form the Sacubitril intermediate is an excellent example of a catalyst-controlled diastereoselective reaction, where the (2R,4S) diastereomer is formed with high selectivity.

Another established strategy for achieving diastereoselectivity involves the use of chiral auxiliaries. In this approach, an achiral or racemic substrate is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. For the synthesis of 4-Amino-2-methylpentanoic acid, a chiral auxiliary, such as an Evans oxazolidinone, could be used. The synthesis might proceed via an acylated auxiliary, followed by a diastereoselective alkylation at the α-position to introduce the methyl group, thereby setting the C2 stereocenter relative to the chiral environment of the auxiliary. Subsequent functional group manipulations would be required to introduce the amino group at C4, followed by the removal of the auxiliary.

Enzymatic and Biocatalytic Syntheses

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These reactions are often characterized by exceptional chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. researchgate.net

For the synthesis of precursors to related γ-amino acids like pregabalin, lipases are widely used for the kinetic resolution of racemic intermediates. nih.gov For example, a key chiral intermediate can be produced via the enantioselective hydrolysis of a prochiral diester, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), using a lipase (B570770) from Talaromyces thermophilus. nih.gov This enzymatic resolution efficiently separates the diastereomers, providing the desired (S)-enantiomer with high enantiomeric excess. nih.gov

Transaminases (TAs), or aminotransferases, are another class of enzymes with great potential for synthesizing chiral amino acids. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or alanine) to a prochiral ketone or keto acid acceptor. nih.govfrontiersin.org This approach allows for the direct asymmetric synthesis of the target amino acid from its corresponding keto precursor.

To overcome the limitations of naturally occurring enzymes, such as narrow substrate scope or insufficient activity, protein engineering techniques are employed to create tailored biocatalysts. nih.gov Methods like site-directed mutagenesis and directed evolution allow for the modification of an enzyme's active site to enhance its performance or alter its specificity.

A relevant example is the development of a dual-enzyme recyclable cascade using two different transaminases for the synthesis of (S)-4-aminopentanoic acid from levulinic acid. frontiersin.org In this system, the first transaminase converts the keto acid to the desired amino acid using (S)-α-methylbenzylamine as the amino donor. The second transaminase then recycles the acetophenone (B1666503) by-product back into the amino donor using inexpensive isopropylamine. frontiersin.org

Furthermore, research has shown that new enzymatic activities can be engineered into existing protein scaffolds. For instance, an (R)-transaminase activity was successfully introduced into an α-amino acid aminotransferase through several amino acid substitutions in the active site. nih.gov Such engineered enzymes expand the biocatalytic toolbox, enabling the synthesis of a wider range of non-canonical amino acids like 4-Amino-2-methylpentanoic acid with high stereopurity.

Table 2: Biocatalytic Resolution for a Pregabalin Precursor

Parameter Value Reference
Substrate 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) nih.gov
Biocatalyst Immobilized Talaromyces thermophilus lipase (TTL) mutant nih.gov
Reaction Type Enantioselective Hydrolysis (Kinetic Resolution) nih.gov
Substrate Loading 3 M nih.gov
Conversion 49.7% nih.gov
Enantiomeric Excess (product) >95% nih.gov

| Product | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | nih.gov |

This interactive table presents data on the enzymatic resolution of a key intermediate for a related γ-amino acid.

Biotransformations of Precursors

The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign route for the synthesis of chiral amino acids like 4-Amino-2-methylpentanoic acid. A key strategy involves the stereoselective amination of a keto-acid precursor.

One prominent method employs transaminases, which catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or L-aspartic acid) to a keto acceptor. In the context of 4-Amino-2-methylpentanoic acid synthesis, the corresponding precursor would be 2-methyl-4-oxopentanoic acid. The reaction is typically carried out in an aqueous buffer system at or near physiological pH and temperature. The high stereoselectivity of many transaminases can yield the desired enantiomer of the target amino acid with high purity.

Another biocatalytic approach involves the use of amino acid dehydrogenases. These enzymes catalyze the reductive amination of a keto acid using ammonia as the amino source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. This method is advantageous due to the use of inexpensive ammonia and the potential for cofactor regeneration through coupled enzymatic systems, making the process more economically viable.

Optimization of Reaction Conditions and Process Development

The efficiency and yield of synthetic routes to 4-Amino-2-methylpentanoic acid are highly dependent on the careful optimization of various reaction parameters.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence reaction rates, yields, and even stereoselectivity. In chemical syntheses, such as the reductive amination of 2-methyl-4-oxopentanoic acid derivatives, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often employed to ensure the solubility of reactants and intermediates. However, for greener processes, there is a growing interest in using more benign solvents like ethanol, 2-propanol, or even water, where possible. The polarity and coordinating ability of the solvent can affect the stability of transition states and the activity of catalysts.

Temperature and Pressure Regimes

Temperature is a critical parameter that governs the rate of reaction. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products or cause degradation of reactants and products. For instance, in catalytic hydrogenations, which are often part of the synthetic sequence, controlling the temperature is crucial for achieving high selectivity.

Pressure is another important factor, particularly in reactions involving gases, such as hydrogenation or carbonylation. In the synthesis of 4-Amino-2-methylpentanoic acid via reductive amination with hydrogen gas, increasing the pressure of H₂ can enhance the reaction rate and drive the equilibrium towards the product. However, this requires specialized high-pressure equipment.

Catalyst Loading and Reagent Stoichiometry

The amount of catalyst used can have a profound impact on the reaction. In catalytic hydrogenations, for example, a higher catalyst loading can increase the reaction rate, but it also adds to the cost and can complicate product purification. Optimizing the catalyst loading involves finding a balance between reaction efficiency and economic feasibility.

The stoichiometry of the reagents must also be carefully controlled. For example, in a reductive amination, using a large excess of the aminating agent (e.g., ammonia or an amine) can favor the formation of the desired product but may also lead to the formation of diamination byproducts. Fine-tuning the ratio of the keto-acid precursor to the aminating agent and the reducing agent is essential for maximizing the yield of 4-Amino-2-methylpentanoic acid.

Green Chemistry Principles in 4-Amino-2-Methylpentansäure Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact.

Minimization of Byproducts and Waste Streams

A key goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Catalytic methods are inherently more atom-economical than stoichiometric reactions. For instance, catalytic reductive amination is preferable to methods that use stoichiometric metal hydride reducing agents, as the latter generate large amounts of inorganic waste.

Furthermore, the choice of synthetic route can significantly impact the generation of byproducts. For example, a highly selective enzymatic transformation can produce the desired amino acid with minimal side products, simplifying purification and reducing waste. The table below illustrates a comparative analysis of waste generation for different synthetic strategies.

Table 1: Comparison of Waste Generation in Different Synthetic Strategies

Synthetic Strategy Key Reagents Primary Waste Stream Relative Waste Generation
Stoichiometric Reduction Keto-ester, Ammonia, NaBH₃CN Boron salts, Cyanide waste High
Catalytic Hydrogenation Keto-acid, Ammonia, H₂, Pd/C Catalyst for recovery/recycling Low

Use of Sustainable Reagents and Solvents

The imperative for greener and more sustainable chemical manufacturing has driven significant innovation in the synthesis of complex pharmaceutical intermediates like 4-amino-2-methylpentanoic acid. A prime example of this evolution is the development of biocatalytic methods that utilize sustainable reagents and environmentally benign solvents. These advanced methodologies not only offer a reduced environmental footprint but also enhance efficiency and selectivity.

A landmark achievement in the sustainable synthesis of a chiral precursor to sacubitril, namely (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, has been the development of a highly engineered amine transaminase (ATA). researchgate.netresearchgate.netacs.orgresearchgate.net This biocatalytic approach represents a significant leap forward from traditional chemical syntheses, which often rely on hazardous reagents and generate substantial waste. researchgate.net

In a collaborative effort between Novartis and Codexis, an amine transaminase, designated CDX-043, was developed through an intensive process of directed evolution. researchgate.netacs.org The starting point was an enzyme that exhibited only trace activity for the desired transformation and favored the incorrect diastereomer. researchgate.netresearchgate.netacs.orgresearchgate.net Through eleven rounds of meticulous enzyme engineering, a variant was created with dramatically improved activity, thermal stability, and substrate tolerance. researchgate.netresearchgate.netacs.orgresearchgate.netacs.org

This optimized biocatalyst facilitates the asymmetric amination of a prochiral ketone precursor. nih.gov A key feature of this green methodology is the use of isopropylamine as the amine donor, which is an inexpensive and readily available reagent. acs.org The reaction proceeds efficiently without the need for an organic co-solvent, a significant advantage that minimizes the use of volatile organic compounds (VOCs). researchgate.netacs.orgresearchgate.netacs.org

The final enzymatic process is characterized by its high productivity and robustness. It operates at a high substrate concentration of 75 g/L and achieves a 90% conversion rate within 24 hours with a low enzyme loading of just 1%. researchgate.netacs.orgresearchgate.netacs.org Furthermore, the diastereomeric purity of the resulting (2R,4S)-4-amino-2-methylpentanoic acid derivative is exceptionally high, exceeding a ratio of 99.9:0.1. researchgate.netacs.orgresearchgate.netacs.org The engineered enzyme also demonstrates remarkable stability, tolerating temperatures up to 65 °C and isopropylamine concentrations of at least 2 M for extended reaction times. researchgate.netacs.orgresearchgate.net

The application of biocatalysis, particularly the use of evolved transaminases, exemplifies a paradigm shift in the synthesis of chiral amines. researchgate.netnih.gov This strategy aligns with the principles of green chemistry by utilizing enzymes as catalysts under mild conditions, thereby reducing energy consumption and waste generation. nih.gov The successful implementation of this enzymatic process on a large scale for the production of a key pharmaceutical intermediate underscores the maturation of biocatalysis as a powerful tool for sustainable and efficient chemical manufacturing. acs.orgacs.org

Research Findings on the Biocatalytic Synthesis of a 4-Amino-2-methylpentanoic Acid Derivative

ParameterFinding
Enzyme Engineered amine transaminase (CDX-043) researchgate.netacs.orgresearchgate.netacs.org
Starting Material Prochiral ketone precursor nih.gov
Amine Donor Isopropylamine acs.org
Solvent No organic co-solvent required researchgate.netacs.orgresearchgate.netacs.org
Substrate Concentration 75 g/L researchgate.netacs.orgresearchgate.netacs.org
Enzyme Loading 1% with respect to the substrate researchgate.netacs.orgresearchgate.netacs.org
Conversion Rate 90% in 24 hours researchgate.netacs.orgresearchgate.netacs.org
Diastereomeric Purity >99.9:0.1 (desired (2R,4S)-stereoisomer) researchgate.netacs.orgresearchgate.netacs.org
Operating Temperature Up to 65 °C researchgate.netacs.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Carboxyl Group

The carboxyl group is a versatile functional handle for derivatization through several key reaction types, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxyl group of 4-amino-2-methylpentanoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven reaction is typically facilitated by using a large excess of the alcohol or by removing water as it is formed to drive the reaction to completion. masterorganicchemistry.comorganic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For example, the reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 4-amino-2-methylpentanoate.

Amidation: The carboxyl group can also react with amines to form amides. Direct amidation of amino acids can be challenging due to the zwitterionic nature of the molecule and the potential for competing reactions. However, methods utilizing catalysts such as titanium(IV) fluoride (TiF₄) have been developed for the direct amidation of both aromatic and aliphatic carboxylic acids, including N-protected amino acids, with various amines in good to excellent yields. researchgate.netrsc.org Another approach involves the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with an amine.

Table 1: Examples of Esterification and Amidation Reactions of Amino Acids This table presents generalized reaction conditions and typical yields for the esterification and amidation of amino acids, which are applicable to 4-Amino-2-methylpentanoic acid.

Reaction TypeReagents and ConditionsProductTypical Yield (%)
Esterification Methanol, H₂SO₄ (catalyst), RefluxMethyl 4-amino-2-methylpentanoate65-97 masterorganicchemistry.com
Amidation Benzylamine, TiF₄ (catalyst), Toluene, RefluxN-Benzyl-4-amino-2-methylpentanamide60-99 rsc.org

Reduction to Alcohols

The carboxylic acid functionality of 4-amino-2-methylpentanoic acid can be reduced to a primary alcohol, yielding 4-amino-2-methylpentan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comadichemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The initial reaction is an acid-base reaction between the acidic carboxylic proton and the hydride, followed by reduction of the resulting carboxylate salt. chemistrysteps.com

Table 2: Reduction of Carboxylic Acids to Primary Alcohols This table provides a general overview of the reduction of carboxylic acids to primary alcohols using LiAlH₄.

Starting MaterialReducing AgentSolventProduct
Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFPrimary Alcohol

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). wikipedia.org While the decarboxylation of simple carboxylic acids often requires harsh conditions, the presence of other functional groups can facilitate this reaction. For amino acids, decarboxylation can be achieved through various methods, including enzymatic pathways where pyridoxal phosphate (B84403) often acts as a cofactor. uomustansiriyah.edu.iqpharmaguideline.com This process results in the formation of a biogenic amine. In the case of 4-amino-2-methylpentanoic acid, which is a β-amino acid, decarboxylation would lead to the formation of 1,3-dimethylbutylamine. The reaction is a fundamental process in various metabolic pathways. nih.gov

Reactions Involving the Amino Group

The amino group of 4-amino-2-methylpentanoic acid is nucleophilic and can undergo reactions such as acylation and alkylation. It can also be transformed into a diazonium salt, which is a versatile intermediate for further chemical modifications.

Acylation and Alkylation Reactions

Acylation: The amino group can be acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides to form an amide linkage. khanacademy.org This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield 4-(acetylamino)-2-methylpentanoic acid. Efficient N-acylation of sulfonamides, a related reaction, has been achieved using bismuth(III) salts as catalysts. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved through reaction with alkyl halides. monash.edu However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium salts. More controlled and selective N-alkylation of unprotected amino acids can be achieved using alcohols in the presence of a catalyst. nih.gov Reductive amination, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. chimia.ch

Table 3: N-Acylation and N-Alkylation of Amino Groups This table outlines general conditions for the N-acylation and N-alkylation of amino groups, applicable to 4-Amino-2-methylpentanoic acid.

Reaction TypeReagents and ConditionsProduct
N-Acylation Acetic anhydride (B1165640), Base4-(Acetylamino)-2-methylpentanoic acid
N-Alkylation Methyl iodide, Base4-(Methylamino)-2-methylpentanoic acid

Diazotization and Subsequent Transformations

The primary amino group of 4-amino-2-methylpentanoic acid can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. chemistrysteps.comorganic-chemistry.org

Aliphatic diazonium salts are generally unstable and readily lose nitrogen gas (N₂) to form a carbocation. organic-chemistry.orgjove.comjove.com This carbocation can then undergo a variety of subsequent reactions, including:

Substitution: The carbocation can be attacked by nucleophiles present in the reaction mixture. For example, in an aqueous solution, the carbocation can react with water to form a hydroxyl group, leading to the formation of 4-hydroxy-2-methylpentanoic acid. Reaction with halide ions can introduce a halogen atom.

Elimination: The carbocation can undergo elimination of a proton to form an alkene.

Rearrangement: The initially formed carbocation may rearrange to a more stable carbocation before reacting further.

Due to the high reactivity and potential for a mixture of products from substitution, elimination, and rearrangement reactions, the diazotization of primary aliphatic amines is often less synthetically useful compared to that of aromatic amines. jove.comjove.com

Formation of Cyclic Structures

One of the characteristic reactions of amino acids is their ability to undergo intramolecular cyclization to form lactams, which are cyclic amides. For 4-amino-2-methylpentanoic acid, the spatial arrangement of the amino and carboxyl groups allows for the formation of a six-membered ring, a δ-lactam. This intramolecular condensation reaction typically proceeds with the elimination of a water molecule and can be promoted by heat or the use of coupling agents that activate the carboxylic acid.

The resulting lactam, 5-methyl-3-(1-methylethyl)piperidin-2-one, is a stable heterocyclic compound. The formation of this six-membered ring is thermodynamically favorable. The general reaction scheme is as follows:

General Reaction for δ-Lactam Formation:

Starting Material: 4-Amino-2-methylpentanoic acid

Product: 5-methyl-3-(1-methylethyl)piperidin-2-one

Conditions: Heat or coupling reagents (e.g., carbodiimides)

The table below summarizes the key aspects of this cyclization.

FeatureDescription
Ring Size 6-membered ring
Product Class δ-Lactam
Driving Force Intramolecular reaction, formation of a stable amide bond
Byproduct Water (H₂O)

Reactions at the Carbon Backbone

The carbon backbone of 4-amino-2-methylpentanoic acid offers several sites for potential modification, although the aliphatic nature of the chain makes these reactions challenging without the influence of activating groups.

Functionalization at the 2-Methyl Position

Direct functionalization of the methyl group at the 2-position is not straightforward due to its low reactivity. However, under radical conditions, it is possible to introduce functionality. For instance, radical halogenation could potentially lead to a mixture of halogenated products, including substitution at the 2-methyl position. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups. However, achieving high selectivity for the 2-methyl position over other positions on the carbon backbone would be a significant synthetic challenge.

Selective Halogenation and Subsequent Reactions

Selective halogenation of the carbon backbone of aliphatic amino acids can be achieved under specific conditions, often involving radical initiators or enzymatic catalysis. For 4-amino-2-methylpentanoic acid, halogenation is most likely to occur at the carbon atoms further from the deactivating influence of the carboxyl group. Recent advancements in biocatalysis have shown that certain halogenase enzymes can exhibit high regio- and stereoselectivity in the halogenation of amino acid C-H bonds. nih.govprinceton.edu

Potential sites for halogenation on the carbon backbone of 4-amino-2-methylpentanoic acid and possible subsequent reactions are outlined below.

Halogenation SitePotential Subsequent ReactionResulting Derivative Class
C3-positionEliminationα,β-Unsaturated amino acid
C4-positionNucleophilic substitutionDiamino acid derivative
C5-position (on the isopropyl group)Nucleophilic substitutionHydroxylated or alkoxylated derivative

Once a halogen atom is introduced, it can serve as a handle for a variety of subsequent transformations, including nucleophilic substitutions, eliminations, and cross-coupling reactions, thereby enabling the synthesis of a diverse range of derivatives.

Synthesis of Advanced Derivatives for Material Science Applications

The unique structural features of 4-amino-2-methylpentanoic acid make it an interesting building block for the synthesis of advanced materials. By modifying its functional groups, it can be converted into monomers for polymerization or conjugated with other molecules to create functional materials.

Polymerizable Derivatives

Amino acids are increasingly being used as sustainable sources for the design of functional polymers. nih.gov To render 4-amino-2-methylpentanoic acid polymerizable, either the amino or the carboxylic acid group can be modified to introduce a polymerizable moiety, such as a vinyl, acrylate, or methacrylate group. For example, the amino group can be acylated with acryloyl chloride to produce an N-acryloyl derivative, which can then undergo radical polymerization.

The general approach to synthesizing a polymerizable derivative and its subsequent polymerization is presented in the following table.

StepReactionReagentsProduct
1. Monomer Synthesis Acylation of the amino groupAcryloyl chloride, baseN-acryloyl-4-amino-2-methylpentanoic acid
2. Polymerization Radical polymerizationRadical initiator (e.g., AIBN)Poly(N-acryloyl-4-amino-2-methylpentanoic acid)

These polymers, bearing carboxylic acid side chains, can exhibit pH-responsive behavior and have potential applications in drug delivery, hydrogels, and other biomedical fields.

Conjugates with Other Functional Molecules

The amino and carboxylic acid groups of 4-amino-2-methylpentanoic acid provide convenient points for conjugation to other molecules, such as fluorescent dyes, bioactive compounds, or other polymers. This conjugation is typically achieved through amide bond formation, which is a robust and well-established reaction. Amino acid conjugation is a widely used strategy in medicinal chemistry to improve the properties of drug molecules.

For example, the carboxylic acid of 4-amino-2-methylpentanoic acid can be activated and then reacted with the amino group of a fluorescent dye to create a labeled derivative for imaging applications. Conversely, the amino group of 4-amino-2-methylpentanoic acid can be reacted with the activated carboxylic acid of another molecule.

The table below illustrates a general scheme for conjugating a functional molecule to the carboxylic acid terminus of 4-amino-2-methylpentanoic acid.

StepDescriptionKey Reagents
1. Activation Activation of the carboxylic acid groupCarbodiimide (e.g., EDC), NHS
2. Coupling Reaction with an amino-functionalized moleculeFunctional molecule with a primary amine

This approach allows for the creation of hybrid molecules with combined properties, opening up possibilities for applications in diagnostics, targeted therapies, and functional materials.

Computational Modeling of Reaction Mechanisms

The elucidation of complex chemical reaction mechanisms at a molecular level is greatly enhanced by computational modeling. These theoretical approaches provide insights into reaction pathways, transition states, and the energetics of chemical transformations, which can be difficult to determine through experimental means alone. For 4-Amino-2-methylpentanoic acid, computational modeling serves as a powerful tool to predict its reactivity and understand the intricacies of its derivatization pathways.

Density Functional Theory (DFT) is a predominant method employed for these investigations. DFT calculations allow for the determination of the electronic structure of molecules, providing a basis for understanding their reactivity. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This includes the characterization of transition state structures, which are critical for determining the kinetics of a reaction. For instance, in the context of amino acids, DFT has been utilized to study reaction mechanisms such as the addition of small molecules like CO2 or SO2 to the amino group. mdpi.com These studies calculate the energy barriers and reaction energies, which indicate the feasibility and spontaneity of the reaction.

Molecular dynamics (MD) simulations offer a complementary approach by simulating the movement of atoms in a system over time. mdpi.com This method is particularly useful for understanding the role of the solvent and the conformational flexibility of the molecule during a reaction. researchgate.net For 4-Amino-2-methylpentanoic acid, MD simulations could model its behavior in an aqueous environment, revealing how water molecules might participate in proton transfer steps, a common feature in amino acid reactions. The simulations track the trajectories of all atoms, providing a dynamic picture of the reaction process that goes beyond the static view of DFT calculations. mdpi.com

The insights gained from these computational studies are often presented in the form of reaction energy profiles and tables of calculated properties. These data are crucial for comparing different potential reaction pathways and for understanding the factors that control the selectivity of a reaction.

Interactive Data Table: Hypothetical DFT Calculation Results for the N-acylation of 4-Amino-2-methylpentanoic acid

Below is a hypothetical interactive data table illustrating the kind of results that could be obtained from DFT calculations on the N-acylation of 4-Amino-2-methylpentanoic acid with two different acylating agents. The data includes the calculated activation energy (Ea) and the reaction energy (ΔErxn).

Acylating AgentActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Acetyl Chloride12.5-25.8
Acetic Anhydride15.2-18.3

Note: The data in this table is illustrative and intended to represent typical results from computational studies.

Interactive Data Table: Hypothetical Molecular Properties from DFT Calculations

This table presents hypothetical molecular properties for 4-Amino-2-methylpentanoic acid and a derivative, calculated using DFT. These properties can provide insights into the reactivity of the molecules.

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
4-Amino-2-methylpentanoic acid-6.21.52.8
N-acetyl-4-amino-2-methylpentanoic acid-6.81.14.5

Note: The data in this table is illustrative and intended to represent typical results from computational studies.

By combining the results of DFT and MD simulations, a comprehensive model of the reaction mechanisms of 4-Amino-2-methylpentanoic acid can be developed. This computational approach is invaluable for designing new synthetic routes and for predicting the chemical behavior of this and related molecules. biointerfaceresearch.com

Conformational Analysis and Stereochemical Control

Chiroptical Properties and Their Measurement

Chiroptical properties arise from the differential interaction of a chiral molecule with left and right circularly polarized light. These properties are instrumental in characterizing the stereochemistry of 4-Amino-2-methylpentanoic acid.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric excess of chiral compounds like 4-Amino-2-methylpentanoic acid. It measures the difference in absorption of left and right circularly polarized light by a sample. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores.

For 4-Amino-2-methylpentanoic acid, the primary chromophore is the carboxyl group (-COOH). The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the carboxyl group, can be directly related to the absolute configuration of the chiral centers. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified.

Table 1: Representative Circular Dichroism Data for a Hypothetical Enantiomer of an Amino Acid

Wavelength (nm) Molar Ellipticity (deg cm²/dmol)
210 +5000
222 -8000
235 +3000

Note: This table is illustrative and provides hypothetical data to demonstrate the nature of CD spectral data. Actual values for 4-Amino-2-methylpentanoic acid would require experimental measurement.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides information about the stereochemistry of the molecule. A plain curve, which shows a gradual change in rotation with wavelength, is typical for molecules with chiral centers but no nearby chromophores absorbing in the measured range. A more informative anomalous curve, exhibiting peaks and troughs, is observed when the measurement is carried out at wavelengths near an absorption band of a chromophore. This phenomenon is known as the Cotton effect.

For 4-Amino-2-methylpentanoic acid, ORD studies would focus on the Cotton effect associated with the carboxyl group. The shape and sign of the ORD curve can be used to assign the absolute configuration of the stereocenters.

Conformational Preferences and Energy Landscapes

The flexibility of the carbon chain in 4-Amino-2-methylpentanoic acid allows it to adopt various conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for predicting its behavior.

Molecular mechanics (MM) provides a computational method to explore the conformational space of molecules. By using a force field, which is a set of parameters that describe the potential energy of a system of atoms, MM can calculate the energy of different conformations. A systematic search of all possible torsion angles in the molecule can identify the low-energy conformers.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. This allows for the exploration of the conformational landscape and the identification of the most populated conformational states under specific conditions, such as in a particular solvent. For 4-Amino-2-methylpentanoic acid, MD simulations can reveal how intramolecular hydrogen bonding and solvent interactions influence its preferred shape.

Table 2: Hypothetical Relative Energies of 4-Amino-2-methylpentanoic acid Conformers from Molecular Mechanics

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
Anti 180° 0.0
Gauche (+) +60° 1.2
Gauche (-) -60° 1.2

Note: This table presents illustrative data based on typical energy differences for alkane conformers. Specific values for 4-Amino-2-methylpentanoic acid would require detailed calculations.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock), provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics. These methods can be used to optimize the geometry of different conformers of 4-Amino-2-methylpentanoic acid and calculate their relative energies with high precision.

These calculations are particularly useful for studying the effects of substituents and intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups, on the conformational preferences. The results of quantum chemical calculations can be used to generate a detailed potential energy surface, which maps the energy of the molecule as a function of its geometry.

Influence of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of atoms in the different stereoisomers of 4-Amino-2-methylpentanoic acid has a profound impact on how it interacts with other chiral molecules, such as enzymes or receptors in a biological system. The concept of chiral recognition dictates that one enantiomer of a molecule may bind more strongly to a biological target than its mirror image.

This specificity arises from the need for a precise geometric and electronic complementarity between the interacting molecules. For instance, the binding of 4-Amino-2-methylpentanoic acid to an enzyme's active site may depend on the correct orientation of its amino, carboxyl, and methyl groups. An incorrect stereoisomer may not fit into the binding site or may be unable to form the necessary non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) to elicit a biological response. This principle is fundamental to the distinct biological activities often observed for different enantiomers of a chiral compound.

Stereochemical Assignment Methodologies

The unambiguous assignment of stereochemistry is critical for chiral molecules like 4-amino-2-methylpentanoic acid, which possesses two stereogenic centers at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Various analytical techniques are employed to determine both the relative and absolute configurations of these stereoisomers. These methodologies range from definitive single-crystal analysis to spectroscopic and chromatographic techniques that rely on comparison with reference standards or computational models.

X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of atoms to be determined. nih.gov For the assignment to be absolute, the molecule is typically crystallized as a salt with a heavy atom or as a derivative whose absolute configuration is already known.

Below is a table summarizing the crystallographic data obtained for this derivative, illustrating the level of detail provided by an X-ray analysis. researchgate.net

Table 1: Crystallographic Data for (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl pentanoic acid researchgate.net

ParameterValue
Chemical FormulaC₂₃H₂₉NO₄
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.8799(3)
b (Å)14.4692(6)
c (Å)11.4832(5)
β (°)105.680(2)
Volume (ų)1000.57(8)
Z (molecules/unit cell)2
Temperature (K)170
Rgt(F)0.0455

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the relative stereochemistry of diastereomers. While standard ¹H and ¹³C NMR can show differences between diastereomers, more advanced techniques are required for definitive assignment. By analyzing proton-proton coupling constants (³JHH) and through-space correlations in Nuclear Overhauser Effect (NOE) experiments, the relative orientation of substituents on the stereocenters can be deduced.

For 4-amino-2-methylpentanoic acid, the coupling constants between the protons on C2, C3, and C4 would differ between the (2R,4S)/syn diastereomer and the (2R,4R)/anti diastereomer due to different dihedral angles, as described by the Karplus equation. Furthermore, NOE correlations would show spatial proximity between specific protons, helping to build a 3D model of the relative configuration. Chiral solvating or shift agents can also be used in NMR to differentiate enantiomers. researchgate.net

Table 2: Representative ¹H-NMR Chemical Shift Differences for Diastereomers

ProtonExpected Shift for syn-Isomer (ppm)Expected Shift for anti-Isomer (ppm)Rationale for Difference
H-2δ ~ 2.5 - 2.7δ ~ 2.6 - 2.8Different magnetic environment due to the relative orientation of the C4 amino group.
H-4δ ~ 3.1 - 3.3δ ~ 3.2 - 3.4Anisotropic effects from the C2 methyl and carboxyl groups differ between diastereomers.
CH₃ (at C2)δ ~ 1.1 - 1.2δ ~ 1.2 - 1.3Shielding/deshielding effects vary with the conformation adopted by each diastereomer.

Note: The chemical shift values are illustrative and can vary based on solvent and pH.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating enantiomers and diastereomers, thereby establishing enantiomeric purity and allowing for the isolation of individual stereoisomers. yakhak.orgphenomenex.com The technique relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. yakhak.orgsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids. sigmaaldrich.com

The assignment of a specific peak to a stereoisomer requires a reference standard of known configuration. Once a separation method is developed, it can be used routinely to monitor the stereochemical outcome of a synthesis.

Table 3: Illustrative Chiral HPLC Separation Data

StereoisomerRetention Time (min)Elution Order
(2R,4R)10.21
(2S,4S)11.52
(2R,4S)14.83
(2S,4R)16.14

Note: Data is hypothetical, based on typical elution patterns where diastereomers separate first, followed by their respective enantiomers on a suitable chiral column.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgoptica.orgresearchgate.netnih.gov The resulting spectrum is highly sensitive to the molecule's absolute configuration. The stereochemical assignment is achieved by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using density functional theory, DFT) for a molecule of a known configuration. acs.orgnih.gov A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry. This method is advantageous as it does not require crystallization of the compound. For amino acids, characteristic VCD signals often arise from C=O stretching and N-H bending modes. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Amino-2-methylpentanoic acid, a comprehensive NMR analysis would involve a suite of one- and two-dimensional experiments.

Due to the absence of publicly available experimental spectra for 4-Amino-2-methylpentanoic acid, the following data is predicted based on established NMR principles and spectral data of analogous compounds. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and amino groups, as well as the alkyl chain's structure.

Predicted ¹H and ¹³C NMR Data

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)11.0-12.0 (broad s, 1H)~180
C2 (-CH)2.5-2.8 (m, 1H)~40
C3 (-CH₂)1.4-1.7 (m, 2H)~35
C4 (-CH)3.0-3.3 (m, 1H)~50
C5 (-CH₃ at C4)1.1-1.3 (d, 3H)~22
C6 (-CH₃ at C2)1.0-1.2 (d, 3H)~18
-NH₂7.5-8.5 (broad s, 2H)-

Note: Predicted chemical shifts can vary depending on the solvent and pH.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

To unambiguously assign the predicted proton and carbon signals and to confirm the connectivity of the molecular backbone, two-dimensional (2D) NMR experiments are indispensable.

2D-COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons, thus establishing proton-proton connectivities. Key expected correlations for 4-Amino-2-methylpentanoic acid would include:

The proton at C2 coupling with the protons on C3 and the methyl protons at C6.

The protons on C3 coupling with the protons on C2 and C4.

The proton at C4 coupling with the protons on C3 and the methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would confirm the following attachments:

The C2 proton signal would correlate with the C2 carbon signal.

The C3 proton signals would correlate with the C3 carbon signal.

The C4 proton signal would correlate with the C4 carbon signal.

The C5 methyl proton signal would correlate with the C5 carbon signal.

The C6 methyl proton signal would correlate with the C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. Expected key HMBC correlations would include:

The proton of the carboxylic acid (C1) showing a correlation to C2.

The methyl protons at C6 correlating with C1, C2, and C3.

The proton at C4 correlating with C2, C5, and potentially C3.

Quantitative NMR for Purity Assessment

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signal of a specific proton of 4-Amino-2-methylpentanoic acid and comparing it to the integral of a known amount of an internal standard with a well-defined chemical shift, the absolute quantity and thus the purity of the compound can be accurately determined. Protons on the methyl groups (C5 and C6) would be suitable for quantification due to their distinct signals and higher intensity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 4-Amino-2-methylpentanoic acid (C₆H₁₃NO₂), the expected exact mass can be calculated.

Calculated Exact Mass

IonCalculated Exact Mass (m/z)
[M+H]⁺132.1019

Note: This value is for the protonated molecule.

An experimental HRMS measurement yielding a mass value very close to the calculated exact mass would provide strong evidence for the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). This technique provides valuable structural information. For the protonated molecule of 4-Amino-2-methylpentanoic acid ([M+H]⁺), characteristic fragmentation pathways for amino acids would be expected.

Plausible Fragmentation Pathways

Common fragmentation pathways for protonated amino acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) following the initial loss of water.

Predicted Key Fragment Ions in MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment Ion m/z
132.1[M+H-H₂O]⁺H₂O114.1
132.1[M+H-NH₃]⁺NH₃115.1
114.1[M+H-H₂O-CO]⁺CO86.1

The observation of these characteristic fragment ions in an MS/MS spectrum would strongly support the proposed structure of 4-Amino-2-methylpentanoic acid.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of 4-Amino-2-methylpentanoic acid from complex mixtures and for its quantification. Due to its polar nature, specific chromatographic approaches are required.

Gas Chromatography (GC)

Direct analysis of the non-volatile and polar 4-Amino-2-methylpentanoic acid by gas chromatography is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Common derivatization reagents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA). After derivatization, the resulting compound can be separated and quantified using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. The retention time of the derivatized compound would be specific to the GC column and conditions used.

Liquid Chromatography (LC)

High-performance liquid chromatography (HPLC) is well-suited for the analysis of polar compounds like 4-Amino-2-methylpentanoic acid without the need for derivatization.

Reversed-Phase (RP) HPLC: While challenging due to the high polarity of the analyte, RP-HPLC can be employed with highly aqueous mobile phases or by using columns with modified stationary phases (e.g., AQ-type C18 columns) that are stable in 100% aqueous conditions. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous buffer. This allows for the retention and separation of polar analytes like 4-Amino-2-methylpentanoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both the separation and sensitive, selective detection of 4-Amino-2-methylpentanoic acid in complex matrices. LC-MS/MS, in particular, offers high specificity and is the method of choice for trace-level quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. For 4-Amino-2-methylpentanoic acid, reversed-phase (RP) HPLC is commonly employed to assess purity. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol with an acidic modifier like trifluoroacetic acid (TFA). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds elute earlier, while less polar compounds are retained longer.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for separating highly polar analytes. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Given the presence of two chiral centers in 4-Amino-2-methylpentanoic acid, it can exist as four possible stereoisomers. Chiral HPLC is essential for separating and quantifying these enantiomers and diastereomers. This is most often achieved through the use of a chiral stationary phase (CSP). nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Several types of CSPs are effective for the direct enantioseparation of underivatized amino acids: sigmaaldrich.comankara.edu.tr

Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns, for example, are particularly successful. sigmaaldrich.com They possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for separating zwitterionic compounds like amino acids. sigmaaldrich.com

Crown Ether-Based CSPs: These are known to be especially effective for the enantioseparation of compounds containing primary amines. nih.gov

Ligand-Exchange CSPs: These columns, often coated with an amino acid like penicillamine (B1679230) and used with a mobile phase containing copper (II) ions, achieve separation through the formation of diastereomeric metal complexes. scas.co.jp

The choice of mobile phase, including the type of organic modifier and its concentration, is critical for achieving optimal resolution. sigmaaldrich.com

ParameterConditionPurpose
Column Chiral Stationary Phase (e.g., Teicoplanin-based, Crown Ether-based)To create differential interactions with the enantiomers, enabling their separation.
Mobile Phase Isocratic or gradient mixture of an organic modifier (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., Ammonium acetate)To elute the compounds from the column. The composition is optimized for the best resolution between stereoisomers.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the mobile phase through the column, affecting retention time and peak shape.
Detection UV (after derivatization) or Mass Spectrometry (MS)To quantify the separated enantiomers as they elute from the column. MS detection offers higher sensitivity and selectivity.
Temperature 20 - 40 °CAffects the kinetics of interaction between the analyte and the stationary phase, influencing resolution and retention time.

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like 4-Amino-2-methylpentanoic acid are polar, non-volatile, and thermally labile due to their zwitterionic nature at physiological pH. sigmaaldrich.comnih.gov Therefore, they must be chemically modified into volatile derivatives prior to GC analysis. sigmaaldrich.com

This derivatization process typically involves a two-step reaction: nih.govmdpi.com

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) by reacting it with an alcohol in the presence of an acid catalyst. nih.gov

Acylation: The amino group is reacted with an acylating agent, such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a stable, nonpolar amide or silylated amine. sigmaaldrich.comnih.gov

Once derivatized, the compound can be analyzed by GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. Coupling the GC to a Mass Spectrometer (GC-MS) allows for definitive identification. The mass spectrometer fragments the eluting derivative, producing a characteristic mass spectrum (fragmentation pattern) that serves as a molecular fingerprint. sigmaaldrich.com This allows for both qualitative identification and precise quantification. nih.gov

ParameterCondition/ValuePurpose
Derivatization Reagent e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)To convert the non-volatile amino acid into a thermally stable and volatile derivative suitable for GC analysis.
GC Column Capillary column (e.g., DB-5ms, HP-1)To separate the derivatized analyte from other components in the sample based on volatility and polarity.
Carrier Gas Helium or NitrogenTo carry the vaporized sample through the column.
Injection Temperature ~250 °CTo ensure rapid and complete vaporization of the derivatized sample.
Oven Program Temperature gradient (e.g., 60 °C to 280 °C)To control the elution of compounds by gradually increasing the column temperature, ensuring good separation of components with different boiling points.
MS Ionization Mode Electron Ionization (EI)To fragment the derivative molecule in a reproducible way, generating a characteristic mass spectrum for identification.
Expected Fragments (TBDMS derivative) M-15 (loss of CH₃), M-57 (loss of C₄H₉), M-159 (loss of CO-O-TBDMS)Characteristic mass losses from the tert-butyldimethylsilyl (TBDMS) derivative that aid in structural confirmation. sigmaaldrich.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge and size. nih.gov For amino acids, Capillary Zone Electrophoresis (CZE) is a common mode. The analysis is typically performed in a narrow fused-silica capillary filled with a background electrolyte (BGE), often a low pH buffer like acetic acid. diva-portal.org

Under these acidic conditions, the amino group of 4-Amino-2-methylpentanoic acid is protonated (-NH₃⁺) and the carboxylic acid group is neutral (-COOH), resulting in a net positive charge. When a voltage is applied, the positively charged analyte migrates toward the cathode. Differences in the charge-to-size ratio of various amino acids allow for their separation. springernature.com Detection can be achieved using methods like contactless conductivity detection (C4D) or by hyphenating the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity. diva-portal.orgspringernature.com

ParameterConditionPurpose
Capillary Fused-silica (e.g., 50 µm inner diameter, 50-75 cm length)Provides the channel for the electrophoretic separation.
Background Electrolyte (BGE) Acidic buffer (e.g., 1 M Acetic Acid)Maintains a constant pH, protonates the amino acid to give it a positive charge, and conducts the current. diva-portal.org
Voltage 15 - 30 kVThe driving force for the separation, causing charged molecules to migrate.
Injection Hydrodynamic or ElectrokineticTo introduce a small plug of the sample into the capillary.
Detection Contactless Conductivity (C4D) or Mass Spectrometry (MS)To detect and quantify the separated analytes as they pass the detector window.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique involves directing a beam of X-rays onto a single, high-quality crystal of 4-Amino-2-methylpentanoic acid. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org

By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the exact position of each atom can be determined, providing a wealth of structural information. bibliotekanauki.pl This data is fundamental for understanding the molecule's conformation and how it packs in a crystal lattice.

Key structural details obtained include:

Precise bond lengths and angles.

The absolute stereochemistry of the chiral centers.

The preferred conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding between the amino and carboxylate groups, which dictate the crystal packing.

ParameterDescription
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal lattice (e.g., P2₁/c).
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.
Atomic Coordinates (x, y, z) The fractional coordinates of each atom within the unit cell, defining the molecular structure.
Bond Lengths (Å) The precise distances between bonded atoms (e.g., C-C, C-N, C=O).
Bond Angles (°) ** The angles formed by three connected atoms (e.g., O-C-O, C-N-H).
Torsion Angles (°) **The dihedral angles that describe the conformation around rotatable bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. nih.gov Each functional group absorbs IR radiation or scatters Raman light at characteristic frequencies, allowing for structural elucidation.

For 4-Amino-2-methylpentanoic acid, which exists as a zwitterion in the solid state, the key vibrational modes are:

N-H Stretching: The protonated amino group (-NH₃⁺) exhibits broad stretching vibrations, typically in the 2800-3200 cm⁻¹ region in IR spectra.

C-H Stretching: The methyl and methylene (B1212753) groups show characteristic symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹.

C=O Stretching: The deprotonated carboxylate group (-COO⁻) shows a strong asymmetric stretching band around 1560-1620 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹.

N-H Bending: The bending (scissoring) vibrations of the -NH₃⁺ group appear in the 1500-1600 cm⁻¹ range.

C-H Bending: Bending vibrations for the alkyl groups are found between 1350 and 1470 cm⁻¹.

Raman spectroscopy is complementary to IR. While IR absorption is strong for polar bonds (like C=O), Raman scattering is more intense for nonpolar, symmetric bonds (like C-C backbones), providing a more complete vibrational profile of the molecule. nih.gov

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)
O-H Stretch (of COOH)Carboxylic Acid (dimer)2500-3300Broad
N-H StretchProtonated Amine (-NH₃⁺)2800-3200Broad, Medium
C-H StretchAlkyl (CH, CH₂, CH₃)2850-3000Strong
C=O Stretch (of COO⁻)Carboxylate (asymmetric)1560-1620Strong
N-H BendProtonated Amine (-NH₃⁺)1500-1600Medium
C-H BendAlkyl (CH₂, CH₃)1350-1470Medium
C=O Stretch (of COO⁻)Carboxylate (symmetric)~1400Medium-Weak

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govaip.org For 4-amino-2-methylpentanoic acid, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with its environment, such as water. acs.org

An MD simulation would involve placing a model of the molecule in a simulated box of solvent molecules (e.g., water) and then calculating the forces between all atoms using a force field. nih.gov By integrating Newton's laws of motion, the trajectory of each atom can be tracked over a set period.

Analysis of these trajectories can reveal:

Solvation Shell Structure: How water molecules arrange themselves around the hydrophilic amino and carboxyl groups versus the hydrophobic alkyl side chain.

Conformational Preferences: The most stable three-dimensional shapes (conformations) the molecule adopts in solution.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules. acs.org

Transport Properties: Parameters like the diffusion coefficient, which describes how the molecule moves through the solution. rsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling (excluding direct biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with a specific property. researchgate.net While often used for biological activity, QSAR can also predict physicochemical properties like solubility, lipophilicity (logP), and melting point. nih.govrsc.org

To build a QSAR model for properties of non-proteinogenic amino acids, one would:

Compile a dataset of similar molecules with known experimental values for the property of interest.

Calculate a set of numerical descriptors for each molecule that quantify its structural, electronic, or topological features. uestc.edu.cn

Use statistical methods, like multiple linear regression or machine learning, to create an equation that relates the descriptors to the property. nih.gov

For 4-amino-2-methylpentanoic acid, publicly available databases like PubChem provide computationally predicted properties that are often derived from QSAR-like models. nih.govnih.gov

Table 2: Computed Physicochemical Properties from Public Databases

Property Predicted Value Source
Molecular Weight 131.17 g/mol PubChem nih.gov
XLogP3 -2.1 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 3 PubChem nih.gov

| Polar Surface Area | 63.3 Ų | PubChem nih.govnih.gov |

In Silico Prediction of Reactivity and Selectivity

In silico tools can predict the chemical reactivity and selectivity of 4-amino-2-methylpentanoic acid. Reactivity predictions are often based on the electronic properties derived from quantum chemical calculations. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified from the MEP map and the character of the frontier orbitals.

Furthermore, computational models can simulate reaction mechanisms and predict activation energies to determine the most likely reaction pathways. For a molecule with multiple functional groups like 4-amino-2-methylpentanoic acid (an amino group and a carboxylic acid), these predictions can help determine the selectivity of a reaction (e.g., whether a reagent will react at the nitrogen or an oxygen atom) under various conditions.

Virtual Screening and Ligand Design (focus on chemical interactions, not biological effect)

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are likely to bind to a target receptor or enzyme. mdpi.comresearchgate.net In the context of 4-amino-2-methylpentanoic acid, it could be used as a building block for designing larger molecules or peptides. nih.gov

Computational tools can be used to design novel peptides incorporating this non-proteinogenic amino acid. acs.orgnih.gov The process would involve:

Defining a Binding Pocket: Identifying a target protein structure with a known binding site.

Docking Simulations: Computationally placing a ligand containing the 4-amino-2-methylpentanoic acid moiety into the binding pocket and calculating a "docking score" that estimates the strength of the chemical interaction. The score is based on factors like electrostatic complementarity, hydrogen bonding, and hydrophobic interactions.

Library Screening: Iteratively modifying the ligand or screening a virtual library of compounds containing the amino acid to optimize these chemical interactions and improve the predicted binding affinity. semanticscholar.org

This approach allows for the rational design of molecules with desired chemical interaction properties, guided by computational predictions of their binding geometry and affinity.

Table 3: Compound Names Mentioned

Compound Name
4-Amino-2-methylpentanoic acid

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Complex Pharmaceutical Synthesis

The utility of 4-amino-2-methylpentanoic acid as a chiral precursor is prominently demonstrated in the synthesis of complex active pharmaceutical ingredients (APIs). A key derivative, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, serves as a crucial intermediate in the industrial synthesis of Sacubitril. nih.govnih.govnih.gov Sacubitril is a component of the successful heart failure medication Entresto, where it acts as a neprilysin inhibitor. nih.govnih.gov

The synthesis leverages the stereochemistry of the 4-amino-2-methylpentanoic acid backbone to establish the required stereocenters in the final drug molecule. The process involves several key steps, starting from a related precursor and utilizing asymmetric hydrogenation to set the desired stereochemistry, ultimately yielding the intermediate with high purity. nih.govnih.gov

A typical synthesis might involve the following reaction sequence to obtain the key intermediate:

StepReactant(s)Reagent(s)/Catalyst(s)ProductYield (%)
1(E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acidNickel acetate (B1210297) tetrahydrate, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, Ammonium formate (B1220265)(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid91.9%
2Alternative precursor (SM1)[diiodo(p-cymene)ruthenium(II) dimer] and (R,R)-Me-Duphos catalyst, Triethylamine, H₂(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid96.1%

This table presents illustrative data based on synthetic routes described in the literature. nih.govnih.gov

This application underscores the importance of stereochemically defined building blocks like 4-amino-2-methylpentanoic acid in creating enantiomerically pure pharmaceuticals, where specific stereoisomers are essential for therapeutic activity. nih.govnih.gov

Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of non-natural amino acids, like the γ-amino acid 4-amino-2-methylpentanoic acid, is a key strategy in this field. The longer carbon backbone of a γ-amino acid, compared to a natural α-amino acid, can induce specific folding patterns and create more stable, predictable secondary structures in a peptide chain.

Constrained peptides, where the molecular structure is made more rigid through cyclization or the inclusion of specific building blocks, often exhibit higher binding affinity and selectivity for their biological targets. mdpi.com The defined stereochemistry of 4-amino-2-methylpentanoic acid can be used to control the peptide's conformation, guiding it into a bioactive shape. While this is a recognized strategy in medicinal chemistry, specific examples of peptidomimetics or constrained peptides incorporating 4-amino-2-methylpentanoic acid are not widely detailed in available research literature.

Incorporation into Macrocyclic Structures

Macrocycles, molecules containing rings of 12 or more atoms, are a significant class of compounds in drug discovery, often noted for their ability to tackle challenging biological targets like protein-protein interactions. nih.gov The synthesis of macrocycles often relies on building blocks that provide conformational pre-organization to facilitate the difficult ring-closing step.

Development of Chiral Auxiliaries and Ligands

A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct a stereoselective reaction, after which it is removed. nih.gov Chiral ligands are used to coordinate with metal centers to create catalysts for asymmetric reactions. Many effective chiral auxiliaries and ligands are derived from readily available chiral molecules, such as amino acids. mdpi.commdpi.com

Given its defined stereochemistry, 4-amino-2-methylpentanoic acid has the potential to be converted into novel chiral auxiliaries or ligands. The amino and carboxylic acid groups provide handles for chemical modification and attachment to substrates or metal ions. For instance, amino acids can be transformed into N,N'-dioxide ligands that coordinate with various metals for asymmetric catalysis. rsc.org Despite this potential, the development and application of chiral auxiliaries or ligands specifically derived from 4-amino-2-methylpentanoic acid have not been extensively reported.

Application in Asymmetric Catalysis

Amino acids and their derivatives can themselves act as organocatalysts, using their functional groups to activate substrates and control the stereochemical outcome of a reaction. mdpi.com This field of asymmetric organocatalysis offers a metal-free alternative for producing chiral molecules. For example, amino-acylguanidines derived from amino acids have been developed as bioinspired catalysts for asymmetric aldol (B89426) reactions. mdpi.com

The bifunctional nature (amine and carboxylic acid) and inherent chirality of 4-amino-2-methylpentanoic acid make it a plausible candidate for development into an organocatalyst. However, its direct application or the use of its simple derivatives as catalysts in asymmetric transformations is an area that remains largely unexplored in the current scientific literature. frontiersin.orgnih.gov

Biochemical Transformations and Pathways Non Human Focus

Enzymatic Transformations by Microorganisms or Plant Enzymes

The enzymatic transformation of 4-Amino-2-methylpentanoic acid in microorganisms and plants has not been extensively documented in dedicated studies. However, the enzymatic capabilities of these organisms suggest potential pathways for its synthesis and modification.

One relevant example is the enzymatic synthesis of (R)-4-aminopentanoic acid from levulinic acid using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli nih.gov. This demonstrates that microbial enzymes can be adapted to produce structurally similar amino acids. It is plausible that analogous enzymes, such as aminotransferases or dehydrogenases found in various bacteria and fungi, could catalyze the amination of a corresponding keto acid, 4-methyl-2-oxopentanoic acid, to form 4-Amino-2-methylpentanoic acid.

Furthermore, the reverse reaction, deamination, is a common step in amino acid catabolism. Enzymes like amino acid dehydrogenases or aminotransferases could potentially convert 4-Amino-2-methylpentanoic acid back to its corresponding keto acid, which could then enter central metabolic pathways.

Metabolic Fate in Lower Organisms (e.g., bacteria, fungi)

The metabolic fate of 4-Amino-2-methylpentanoic acid in lower organisms is likely linked to the well-established pathways for branched-chain amino acid (BCAA) metabolism. While not a canonical BCAA, its structural similarity to leucine (B10760876) and isoleucine suggests that it could be a substrate for the enzymes involved in their degradation.

In many bacteria and fungi, the initial step in BCAA catabolism is a transamination to form the corresponding α-keto acid. This would be followed by oxidative decarboxylation, a reaction catalyzed by a branched-chain α-keto acid dehydrogenase complex. The resulting acyl-CoA derivative would then undergo a series of reactions analogous to β-oxidation.

A specific instance of a structurally related compound is 3-Amino-4-methylpentanoic acid, which has been identified as a metabolite produced by the yeast Torulaspora delbrueckii during wine fermentation medchemexpress.com. This indicates that the metabolic pathways for handling such branched-chain amino acids exist in fungi.

The following table summarizes potential metabolic fates of 4-Amino-2-methylpentanoic acid in lower organisms based on known pathways for similar compounds.

Metabolic Process Potential Enzymes Involved Potential Products Organism Type
TransaminationBranched-chain aminotransferases4-Methyl-2-oxopentanoic acidBacteria, Fungi
Oxidative DeaminationAmino acid dehydrogenases4-Methyl-2-oxopentanoic acid, Ammonia (B1221849)Bacteria
CatabolismBranched-chain α-keto acid dehydrogenase complex and subsequent enzymesAcetyl-CoA, Propionyl-CoA, or other intermediatesBacteria, Fungi

Biosynthetic Pathways (if naturally occurring as a minor component or precursor)

As 4-Amino-2-methylpentanoic acid is a non-proteinogenic amino acid, its natural occurrence is not widespread. However, its biosynthesis would likely leverage the established pathways for the synthesis of proteinogenic branched-chain amino acids like leucine and valine.

The biosynthesis of BCAAs is a conserved pathway in bacteria, archaea, fungi, and plants, starting from common metabolic precursors nih.govasm.orgnih.gov. The carbon skeleton of 4-Amino-2-methylpentanoic acid could theoretically be derived from intermediates of these pathways. For instance, modifications to the intermediates in the leucine biosynthesis pathway, which starts with α-ketoisovalerate, could potentially lead to the formation of the corresponding α-keto acid precursor of 4-Amino-2-methylpentanoic acid. The final step would then be a transamination reaction to add the amino group.

The regulation of BCAA biosynthesis is complex and involves feedback inhibition and transcriptional control asm.org. If 4-Amino-2-methylpentanoic acid were produced, its synthesis would likely be subject to similar regulatory mechanisms.

Interactions with Cellular Components at a Molecular Level (e.g., enzyme binding, receptor interactions in in vitro systems)

Direct studies on the interaction of 4-Amino-2-methylpentanoic acid with cellular components at a molecular level are scarce. However, based on its structure, several potential interactions can be postulated for in vitro systems.

Given its similarity to BCAAs, it is conceivable that 4-Amino-2-methylpentanoic acid could act as a competitive inhibitor for enzymes involved in BCAA metabolism, such as aminotransferases or synthetases. This could have implications for the metabolic flux through these pathways in microorganisms.

Furthermore, amino acids can act as signaling molecules. In some bacteria, BCAAs or their derivatives are involved in the regulation of virulence and other physiological processes asm.orgasm.org. It is possible that in an in vitro setting, 4-Amino-2-methylpentanoic acid could interact with regulatory proteins that normally bind to BCAAs, potentially modulating their activity.

The following table outlines potential molecular interactions of 4-Amino-2-methylpentanoic acid in in vitro systems based on its structural characteristics.

Cellular Component Potential Interaction Potential Effect in vitro
Branched-chain aminotransferasesCompetitive binding to the active siteInhibition of BCAA transamination
Branched-chain α-keto acid dehydrogenaseAllosteric regulation or competitive inhibition by its keto-acidModulation of BCAA catabolism
Regulatory proteins (e.g., CodY, Lrp)Binding to effector sitesAlteration of gene expression related to amino acid metabolism

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Efficiency and Stereocontrol

The development of efficient and stereoselective synthetic methodologies is paramount for the exploration of chiral molecules like 4-amino-2-methylpentanoic acid. Current synthetic strategies often involve multi-step processes that may lack the desired efficiency or stereocontrol. Future research should focus on the development of novel synthetic routes that address these limitations.

One promising avenue is the use of biocatalysis. Engineered enzymes, such as transaminases, have shown remarkable efficiency and stereoselectivity in the synthesis of chiral amines and amino acids. nih.govacs.orgmdpi.comrsc.orgresearchgate.net For instance, an engineered amine transaminase was successfully used for the production of a chiral precursor to Sacubitril, a compound that shares a similar structural backbone. acs.orgresearchgate.net Future work could involve screening for or engineering enzymes that can catalyze the asymmetric amination of a suitable keto-acid precursor to selectively yield the desired stereoisomer of 4-amino-2-methylpentanoic acid.

Additionally, modern organocatalytic methods present a powerful tool for stereoselective synthesis. nih.gov Asymmetric Michael additions or other C-N bond-forming reactions catalyzed by small organic molecules could provide direct and highly stereocontrolled access to 4-amino-2-methylpentanoic acid and its derivatives. Research in this area would not only improve the accessibility of this specific compound but also contribute to the broader field of asymmetric synthesis.

Table 1: Potential Future Synthetic Strategies for 4-Amino-2-methylpentanoic Acid

StrategyPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme screening, protein engineering of transaminases or other aminotransferases, process optimization.
Organocatalysis Metal-free catalysis, high enantioselectivity, operational simplicity.Development of novel chiral catalysts, optimization of reaction conditions for asymmetric C-N bond formation.
Chemo-enzymatic Synthesis Combination of the advantages of both chemical and enzymatic steps.Design of efficient multi-step syntheses that leverage the strengths of each catalytic system.

Exploration of Unique Reactivity Profiles

As a gamma-amino acid with a methyl substituent at the alpha-position, 4-amino-2-methylpentanoic acid likely possesses a unique reactivity profile that warrants investigation. The presence of the gamma-amino group can influence the acidity of the carboxylic acid and the nucleophilicity of the nitrogen atom in ways that differ from its alpha- and beta-amino acid counterparts.

Future research should systematically explore the reactivity of this compound in various chemical transformations. This could include its participation in peptide synthesis, where the incorporation of a gamma-amino acid can induce unique secondary structures in peptides. nih.govresearchgate.net Understanding how the alpha-methyl group influences the conformational preferences of peptides containing this residue would be of significant interest in the field of peptidomimetics and foldamers. nih.gov

Furthermore, the investigation of its reactivity in cyclization reactions to form lactams could lead to the discovery of novel heterocyclic compounds with potential biological activity. The interplay between the stereocenters at the 2- and 4-positions will undoubtedly play a crucial role in the stereochemical outcome of such reactions.

Development of Advanced Analytical Probes

The accurate and sensitive detection of non-proteinogenic amino acids in complex biological matrices is a significant analytical challenge. acs.orgacs.org The development of advanced analytical probes specifically designed for 4-amino-2-methylpentanoic acid would be a valuable tool for future biological and metabolic studies.

Fluorescent probes based on unnatural amino acids are an emerging area of research. bio-techne.comnih.gov Future work could focus on the design and synthesis of fluorescently labeled derivatives of 4-amino-2-methylpentanoic acid. These probes could be used to visualize the uptake and localization of the amino acid in cells, providing insights into its potential biological roles.

Another approach could involve the development of chemoselective probes that react specifically with the gamma-amino group of this compound, allowing for its selective enrichment from complex mixtures prior to analysis by mass spectrometry or other techniques. nih.gov The creation of such analytical tools is a prerequisite for any future in-depth investigation of the metabolic fate and potential biomarker relevance of 4-amino-2-methylpentanoic acid.

Integration into Supramolecular Assemblies

The self-assembly of amino acids and peptides into well-defined nanostructures is a rapidly growing field with applications in materials science and medicine. mdpi.comfrontiersin.orgacs.org The unique structural features of 4-amino-2-methylpentanoic acid, including its chirality and the presence of both hydrogen bond donor and acceptor groups, make it an intriguing candidate for the construction of novel supramolecular assemblies.

Future research could explore the self-assembly properties of 4-amino-2-methylpentanoic acid itself, as well as its incorporation into peptides. nih.govresearchgate.net It is known that peptides containing beta- and gamma-amino acids can form stable secondary structures and self-assemble into complex morphologies. nih.govresearchgate.net Investigating how the stereochemistry and the alpha-methyl group of 4-amino-2-methylpentanoic acid influence the formation and properties of these assemblies could lead to new biomaterials with tailored functionalities. For example, the Sacubitril/valsartan complex exists as a supramolecular crystalline structure, highlighting the potential for related molecules to form ordered assemblies. acs.orgnih.gov

Table 2: Potential Supramolecular Structures Incorporating 4-Amino-2-methylpentanoic Acid

Assembly TypePotential PropertiesResearch Direction
Self-Assembled Monolayers Modified surface properties, chiral recognition.Assembly on various substrates, characterization by microscopy and spectroscopy.
Peptide Nanostructures Hydrogels, nanotubes, nanofibers with potential for drug delivery or tissue engineering.Synthesis of peptides containing the amino acid, study of self-assembly conditions and resulting morphologies.
Coordination Polymers Porous materials, catalysts.Co-crystallization with metal ions, structural analysis of the resulting coordination networks.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, guiding experimental work and providing deeper mechanistic insights. researchgate.netresearchgate.net For a molecule like 4-amino-2-methylpentanoic acid, where experimental data is scarce, computational studies are particularly valuable.

Future research should employ advanced computational methods to build predictive models of its physicochemical properties, conformational landscape, and reactivity. mdpi.com Density functional theory (DFT) calculations can be used to predict its spectroscopic signatures (NMR, IR), which would aid in its characterization. Molecular dynamics (MD) simulations could be used to explore the conformational preferences of peptides containing this residue, providing insights into their folding behavior. mdpi.com

Furthermore, quantitative structure-property relationship (QSPR) models could be developed to predict the biological activity or other properties of derivatives of 4-amino-2-methylpentanoic acid, accelerating the discovery of new functional molecules. researchgate.net Such predictive models would be invaluable in guiding the synthesis and testing of new compounds, making the exploration of this chemical space more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-Methylpentansaure, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves hydrogenation and purification steps. For example, catalytic hydrogenation using Pd/C (5–10% loading) under 40 psi H₂ pressure in ethanol for 1 hour achieves >90% conversion of intermediates. Subsequent purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) . Reaction yield is sensitive to solvent choice, catalyst loading, and pressure—lower pressures (e.g., 20 psi) reduce conversion rates by ~30% .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For instance, 1H^1H-NMR of intermediates like methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate hydrochloride shows diagnostic peaks: δ 1.25–1.35 (m, 6H, CH(CH₃)₂), δ 3.75 (s, 3H, OCH₃), and δ 7.25–7.35 (d, 2H, aromatic) . High-resolution MS (HRMS) with electrospray ionization (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 298.1542 for C₁₄H₂₀NO₃⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., anti-parasitic efficacy) often arise from variations in assay conditions. For example, derivatives like methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanoate show divergent IC₅₀ values against Leishmania spp. depending on incubation time (24h vs. 48h) and serum concentration in media . To resolve discrepancies:

  • Standardize assay protocols (e.g., fixed serum content, pH 7.4).
  • Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Perform dose-response curves with triplicate replicates to assess reproducibility .

Q. What strategies are effective in elucidating reaction mechanisms of this compound derivatives under oxidative conditions?

  • Methodological Answer : Mechanistic studies require kinetic and isotopic labeling experiments. For example, oxidation of N-(4-acetylphenyl)-2-methylpentanamide with Oxone in water generates N-(4-carboxyphenyl)-2-methylpentanamide. Key steps include:

  • Kinetic profiling : Monitor reaction progress via HPLC to identify intermediates (e.g., epoxide formation at 10–15 minutes).
  • Isotope labeling : Use 18O^{18}O-labeled H₂O to confirm hydroxylation pathways via MS fragmentation patterns .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for oxidation steps .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound analogs?

  • Methodological Answer : Conflicting NMR or IR data may arise from tautomerism or solvent effects. For example, 2-amino-4-methylbenzamide exhibits keto-enol tautomerism, leading to variable δ 6.5–7.0 ppm peaks in DMSO-d₆ vs. CDCl₃ . Mitigation strategies:

  • Use deuterated solvents consistently.
  • Perform variable-temperature NMR to identify dynamic equilibria (e.g., coalescence temperatures for tautomers) .
  • Compare with X-ray crystallography data to confirm dominant tautomeric forms .

Experimental Design Considerations

Q. What criteria should guide the selection of catalysts for synthesizing this compound derivatives?

  • Methodological Answer : Catalyst choice depends on substrate steric hindrance and functional group compatibility. For example:

  • Pd/C : Effective for hydrogenating aryl nitro groups but ineffective for bulky tert-butyl esters.
  • Raney Nickel : Preferred for selective reduction of ketones to alcohols without over-reducing amides .
  • Enzyme catalysts : Lipases (e.g., Candida antarctica) enable enantioselective acylations of amino groups under mild conditions (pH 7.0, 25°C) .

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